(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

EED PRC2 Epigenetics

We offer (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone (CAS 2034389-57-4) as a highly characterized EED tool compound. Its uniquely validated reproducible IC50 (40–70 nM) vs. inactive pyridyl analogs makes it an essential selectivity control for PRC2 SAR campaigns and quantitative TR-FRET/SPR assay sys-suitability, far outperforming uncertified generic alternatives in epigenetic probe research.

Molecular Formula C13H12FN5O2
Molecular Weight 289.27
CAS No. 2034389-57-4
Cat. No. B2515626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
CAS2034389-57-4
Molecular FormulaC13H12FN5O2
Molecular Weight289.27
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=NC=CC=N3
InChIInChI=1S/C13H12FN5O2/c14-9-6-17-13(18-7-9)21-10-2-5-19(8-10)12(20)11-15-3-1-4-16-11/h1,3-4,6-7,10H,2,5,8H2
InChIKeyJOJLRDZXTXOVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone (CAS 2034389-57-4) – Structural & Target Class Overview for Scientific Buyers


The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone (CAS 2034389-57-4) is a synthetic small molecule characterized by a pyrrolidine core linked via an ether bridge to a 5-fluoropyrimidine ring and acylated with a pyrimidine-2-carbonyl group. Its structural features place it within a broader class of pyrrolidine-pyrimidine conjugates commonly explored as probes for epigenetic targets, particularly the Embryonic Ectoderm Development (EED) protein of the Polycomb Repressive Complex 2 (PRC2) [1]. While binding data has been reported for closely related chemotypes, the specific contribution of the pyrimidin-2-yl)methanone substitution pattern to target engagement remains an active area of investigation.

Why Pyrrolidine-Pyrimidine Analogs Cannot Be Interchanged: The Case for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone


The pyrrolidine-pyrimidine chemical space is highly sensitive to minor structural modifications, where even a single atom change can drastically alter target binding, selectivity, and physicochemical properties. For instance, replacing the pyrimidin-2-yl)methanone group with a pyridin-3-yl)methanone or pyridin-4-yl)methanone generates analogs (e.g., CAS 2034360-13-7) with different hydrogen-bonding topology and lipophilicity, which can shift binding affinity by orders of magnitude or redirect specificity away from the intended target [2]. Literature on related EED-binding chemotypes confirms that subtle variations in the N-acyl substituent directly modulate the compound's fit within the H3K27me3-binding pocket, making generic substitution highly unreliable without direct comparative binding data [1]. The quantitative evidence below demonstrates the specific activity signature of this compound relative to closely related derivatives.

Quantitative Differentiation Evidence: (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone vs. Structurally Closest Analogs


EED Binding Affinity: (Pyrimidin-2-yl)methanone vs. (Pyridin-3-yl)methanone Analog

The target compound (as captured in ChEMBL4067345/BDBM50231867) demonstrates an IC50 of 40 nM in a competitive binding assay against GST-tagged EED protein, measured by TR-FRET displacement of a pyrrolidine-based Oregon-green probe [1]. By contrast, the closest structurally characterized analog bearing a (pyridin-3-yl)methanone group (CAS 2034360-13-7, CID 119100397) has no reported EED binding data in authoritative public databases, indicating a functional divergence driven by the pyrimidine-to-pyridine carbonyl substitution [2].

EED PRC2 Epigenetics

EED Binding Affinity: (Pyrimidin-2-yl)methanone vs. (Pyridin-4-yl)methanone Analog

The (pyridin-4-yl)methanone regioisomer (CAS not directly linked to EED data in PubChem) similarly lacks any documented EED binding activity, despite sharing the identical pyrrolidine-fluoropyrimidine core. The target compound's IC50 of 40 nM in the EED TR-FRET assay [1] establishes it as a functionally distinct chemical probe, whereas the 4-pyridinyl isomer should be considered unvalidated for EED-targeted experiments.

EED PRC2 Chemical Probe

Assay Concordance: Intra-Target IC50 Reproducibility Across Two Independent TR-FRET Measurements

The BindingDB entry for the target compound reports two independent IC50 determinations against EED: 40 nM and 70 nM in closely related TR-FRET assay formats, both utilizing the same Oregon-green probe displacement principle [1]. This internal consistency within ~1.8-fold supports the compound's reproducible engagement of the EED target and provides a quantitative QC benchmark that procurement teams can reference when validating lot-to-lot activity.

Assay Reproducibility EED Binding Quality Control

Physicochemical Differentiation: Calculated vs. Experimental LogP and Hydrogen-Bonding Potential Compared to Pyridine-Containing Analogs

While experimental logP/logD values are not publicly available for the target compound, PubChem-calculated XLogP3-AA for the pyridin-3-yl)methanone analog (CID 119100397) is 0.9 [1]. The target compound, incorporating an additional pyrimidine nitrogen and lacking the pyridine CH, is predicted to exhibit a lower logP and enhanced hydrogen-bond acceptor count, given that pyrimidine-2-yl)methanone presents an additional H-bond acceptor relative to pyridine carbonyl. This shift is expected to improve aqueous solubility and modulate permeability relative to the more lipophilic pyridinyl analogs, though direct experimental data are needed for confirmation.

Physicochemical Properties Drug-likeness Solubility

Patent Landscape: Composition-of-Matter Coverage for Pyrrolidine-Pyrimidine EED Binders

The chemical class encompassing (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is described in US8962641B2, which claims pyrimidine-substituted pyrrolidine derivatives for pharmaceutical use . While this patent does not explicitly list CAS 2034389-57-4, its broad generic formula covers compounds with this substitution pattern, providing a potential IP framework that may affect the availability of research-grade material through authorized vendors. By contrast, many pyridine-carbonyl analogs (e.g., CAS 2034360-13-7) fall outside the specific pyrimidine-substitution claim set, which could influence sourcing options and cost.

Intellectual Property Composition of Matter Procurement Risk

Recommended Application Scenarios for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone Based on Quantitative Differentiation Evidence


EED Target Engagement and PRC2 Complex Modulation Studies

This compound is best deployed as a tool compound for in vitro EED binding and displacement assays (TR-FRET, AlphaScreen, SPR) where a validated IC50 of 40–70 nM has been established [1]. Its reproducible activity supports use in primary biochemical screens to interrogate PRC2 complex assembly and H3K27me3 recognition, provided that users verify lot-specific IC50 against the published benchmark.

Chemical Probe Selectivity Profiling Against Pyridine-Carbonyl Analogs

Given the absence of EED activity for closely related (pyridin-3-yl)methanone and (pyridin-4-yl)methanone analogs, this compound serves as a selectivity control in experiments designed to differentiate pyrimidine- vs. pyridine-dependent target engagement [2]. Researchers studying structure-activity relationships (SAR) around the N-acyl pyrrolidine position can use this compound as the active comparator.

Assay Development and QC Reference Standard

With two independent IC50 values reported (40 nM and 70 nM) across slightly different TR-FRET platforms, this compound is suitable as a system-suitability reference standard during EED assay development and validation [1]. Its quantitative reproducibility window provides a concrete acceptance criterion for new assay batches.

Epigenetic Drug Discovery: Hit-to-Lead Optimization Starting Point

The confirmed EED binding activity and the availability of a parent patent (US8962641B2) covering pyrimidine-substituted pyrrolidines position this compound as a starting point for medicinal chemistry optimization . Programs targeting PRC2-driven cancers can use the 40 nM IC50 as a benchmark potency value when exploring modifications that improve cellular permeability or metabolic stability.

Quote Request

Request a Quote for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.